molecular formula C23H22Cl2N2O3 B11514637 ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-({(3-chlorophenyl)[(2-chlorophenyl)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11514637
M. Wt: 445.3 g/mol
InChI Key: OYDDZUFPXBNDFT-UHFFFAOYSA-N
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Description

ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole core, followed by the introduction of the ethyl ester group and the formamido substituent. Common reagents used in these reactions include ethyl chloroformate, chlorophenylamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyrrole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can be compared with other pyrrole derivatives, such as:

    Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

    Pyrrole-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorophenylformamido derivatives: These compounds have similar substituents but may differ in their core structures, affecting their reactivity and applications.

The uniqueness of ETHYL 4-{[1-(2-CHLOROPHENYL)-N-(3-CHLOROPHENYL)FORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 4-[(3-chloro-N-(2-chlorobenzoyl)anilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C23H22Cl2N2O3/c1-4-30-23(29)21-14(2)19(15(3)26-21)13-27(17-9-7-8-16(24)12-17)22(28)18-10-5-6-11-20(18)25/h5-12,26H,4,13H2,1-3H3

InChI Key

OYDDZUFPXBNDFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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